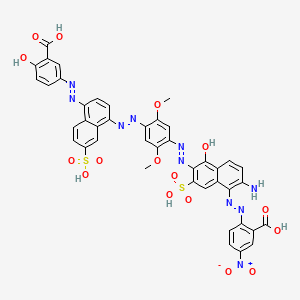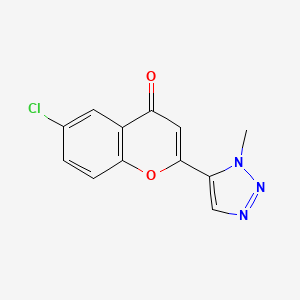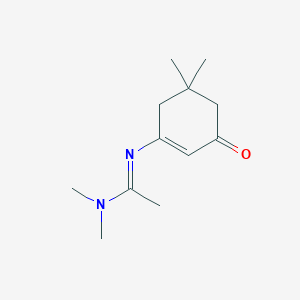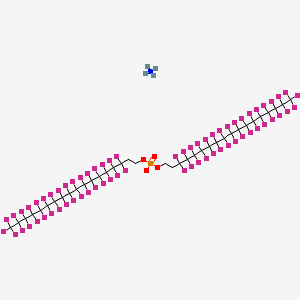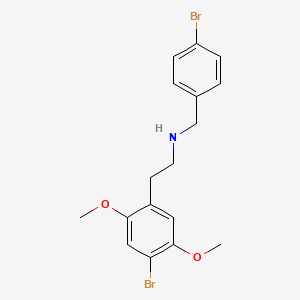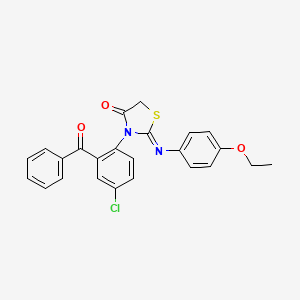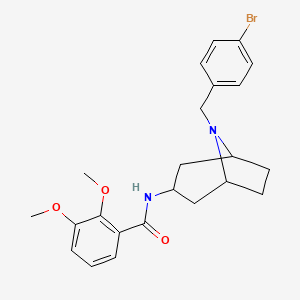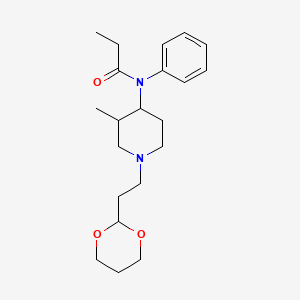
N-(1-(2-(1,3-Dioxan-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2-(1,3-Dioxan-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide is a complex organic compound that features a piperidine ring, a dioxane ring, and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-(1,3-Dioxan-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide typically involves multiple steps, including the formation of the dioxane ring, the piperidine ring, and the final coupling with the phenylpropanamide group. One common method involves the use of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst to form the dioxane ring . The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The final step involves coupling the piperidine and dioxane rings with the phenylpropanamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-efficiency catalysts and purification methods, such as chromatography, can further enhance the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-(1,3-Dioxan-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4 to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like LiAlH4 or NaBH4 to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and phenyl rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Halogens (Cl2, Br2), nucleophiles (RLi, RMgX)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-(2-(1,3-Dioxan-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(2-(1,3-Dioxan-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2-(1,3-Dioxan-2-yl)ethyl)piperidin-4-yl)-N-(4-fluorobenzyl)-2-(4-(1,2,4-triazol-4-yl)phenyl)acetamide
- 1,3-Dioxacycloalkyl-containing azoxybenzenes
Uniqueness
N-(1-(2-(1,3-Dioxan-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide is unique due to its specific combination of structural features, including the dioxane and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
86052-06-4 |
|---|---|
Molecular Formula |
C21H32N2O3 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[1-[2-(1,3-dioxan-2-yl)ethyl]-3-methylpiperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C21H32N2O3/c1-3-20(24)23(18-8-5-4-6-9-18)19-10-12-22(16-17(19)2)13-11-21-25-14-7-15-26-21/h4-6,8-9,17,19,21H,3,7,10-16H2,1-2H3 |
InChI Key |
LKXYBUGCZDVXLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1C)CCC2OCCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-decan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12742896.png)
![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)
